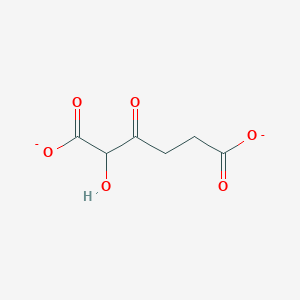

2-Hydroxy-3-oxoadipate

説明

Discovery and Historical Context of 2-Hydroxy-3-oxoadipate Investigations

The journey to understanding this compound began not with the compound itself, but with observations of an unexpected enzymatic activity. In the late 1960s, researchers including P.R. Stewart, J.R. Quayle, M.A. Schlossberg, and W.W. Westerfeld were investigating the properties of the enzyme complex then known as α-ketoglutarate dehydrogenase. wikipedia.org Their work revealed a "carboligase" activity, where the enzyme could catalyze the condensation of α-ketoglutarate with glyoxylate (B1226380). wikipedia.orgacs.org This reaction was found to produce a compound that was identified as the precursor to 5-hydroxy-4-ketovaleric acid (a derivative of 5-hydroxy-4-oxopentanoate). wikipedia.org

It was later understood that this compound is the initial, unstable product of this carboligation, which then undergoes spontaneous decarboxylation. expasy.orguniprot.org The enzyme responsible for this synthesis was eventually classified as this compound synthase (EC 2.2.1.5). wikipedia.orgexpasy.org More recent and detailed characterization of this enzyme and its product has been notably advanced through studies on Mycobacterium tuberculosis, where this metabolic route plays a crucial role. researchgate.netnih.gov

Significance within Central Carbon Metabolism and Related Biochemical Pathways

This compound is a key player in a variant of the tricarboxylic acid (TCA) cycle, particularly in certain bacteria like Mycobacterium tuberculosis. pnas.org In these organisms, the canonical TCA cycle is modified, and the formation of this compound provides an alternative route for the metabolism of α-ketoglutarate, especially when the traditional α-ketoglutarate dehydrogenase complex is absent or has low activity. pnas.org

This pathway is intrinsically linked to the glyoxylate shunt, as it utilizes glyoxylate, one of the key intermediates of this shunt. wikipedia.org By condensing glyoxylate with α-ketoglutarate, the cell can channel carbon from two-carbon compounds (like those derived from fatty acid breakdown via the glyoxylate shunt) into the TCA cycle. wikipedia.orguniprot.org Furthermore, in Mycobacterium tuberculosis, the pathway involving this compound synthase is implicated in protecting the bacterium against the toxic effects of glyoxylate and certain nitrosative stresses, highlighting its importance in the organism's survival and pathogenesis. nih.gov

Overview of Key Enzymes and Metabolic Trajectories Associated with this compound

The metabolic journey of this compound is primarily defined by its synthesis and subsequent breakdown.

The key enzyme responsible for the formation of this compound is This compound synthase (EC 2.2.1.5). wikipedia.orgexpasy.org This enzyme catalyzes the condensation of 2-oxoglutarate and glyoxylate to produce this compound and carbon dioxide. wikipedia.orgexpasy.org It belongs to the family of transferases and requires thiamin diphosphate (B83284) (TPP) as a cofactor. wikipedia.org

Following its enzymatic synthesis, this compound is an unstable intermediate and readily undergoes non-enzymatic decarboxylation to yield 5-hydroxy-4-oxopentanoate . expasy.orguniprot.orgresearchgate.net

The subsequent enzymatic fate of 5-hydroxy-4-oxopentanoate is an area of ongoing investigation and is not yet fully elucidated in a single, universally defined pathway. It is believed to be further metabolized and integrated into central metabolic pathways, but the specific enzymes and intermediates involved can vary between organisms.

Data Tables

Table 1: Properties of this compound Synthase (EC 2.2.1.5)

| Property | Description |

| Systematic Name | 2-oxoglutarate:glyoxylate succinaldehydetransferase (decarboxylating) |

| Common Names | This compound glyoxylate-lyase (carboxylating), alpha-ketoglutaric-glyoxylic carboligase, oxoglutarate:glyoxylate carboligase |

| Reaction | 2-Oxoglutarate + Glyoxylate <=> this compound + CO2 |

| Cofactor | Thiamin diphosphate (TPP) |

| Enzyme Class | Transferase (Transketolases and transaldolases) |

Structure

2D Structure

3D Structure

特性

分子式 |

C6H6O6-2 |

|---|---|

分子量 |

174.11 g/mol |

IUPAC名 |

2-hydroxy-3-oxohexanedioate |

InChI |

InChI=1S/C6H8O6/c7-3(1-2-4(8)9)5(10)6(11)12/h5,10H,1-2H2,(H,8,9)(H,11,12)/p-2 |

InChIキー |

DVIFFQAOYQDXGL-UHFFFAOYSA-L |

正規SMILES |

C(CC(=O)[O-])C(=O)C(C(=O)[O-])O |

製品の起源 |

United States |

Biosynthesis of 2 Hydroxy 3 Oxoadipate: Enzymology and Reaction Mechanisms

Characterization of 2-Hydroxy-3-oxoadipate Synthase (HOAS)

This compound synthase (HOAS) is the central enzyme responsible for the synthesis of this compound. Its characterization involves understanding its classification, substrate requirements, and the critical role of its cofactor.

Enzyme Nomenclature and Classification

This compound synthase is systematically classified under the Enzyme Commission (EC) number EC 2.2.1.5 . expasy.orgwikipedia.org It belongs to the family of transferases , specifically the aldehyde-ketone transferases (transaldolases and transketolases) that transfer aldehyde or ketonic groups. wikipedia.orgnih.gov Historically, this enzyme was classified as a lyase under EC 4.1.3.15. expasy.orgenzyme-database.org

The enzyme is also known by several other names, reflecting its function and the substrates it acts upon.

| Accepted Name | Systematic Name | Alternative Names |

| This compound synthase expasy.org | 2-oxoglutarate:glyoxylate (B1226380) succinaldehydetransferase (decarboxylating) qmul.ac.uk | This compound glyoxylate-lyase (carboxylating) wikipedia.orgqmul.ac.ukalpha-ketoglutaric-glyoxylic carboligase wikipedia.orgqmul.ac.ukoxoglutarate: glyoxylate carboligase wikipedia.orgqmul.ac.uk2-ketoglutarate-glyoxylate carboligase nih.govdelta-hydroxylaevulinate synthase nih.gov |

Substrate Specificity and Reactants

Glyoxylate + 2-Oxoglutarate → this compound + CO₂ expasy.orgwikipedia.orgqmul.ac.uk

Research has shown that acetaldehyde (B116499) can serve as a substitute for glyoxylate in the reaction. expasy.orgqmul.ac.ukgenome.jp The product, this compound, is known to spontaneously decarboxylate to form 5-hydroxy-4-oxopentanoate (also called 5-hydroxylevulinate). qmul.ac.ukgenome.jpuniprot.org

Thiamine (B1217682) Diphosphate (B83284) (ThDP) Dependence and Cofactor Function

A critical characteristic of this compound synthase is its dependence on the cofactor thiamine diphosphate (ThDP) , also known as thiamine pyrophosphate. wikipedia.orgqmul.ac.ukepfl.ch ThDP is essential for the enzyme's catalytic activity. nih.govmdpi.com In Mycobacterium tuberculosis, HOAS is a well-characterized ThDP-dependent enzyme. nih.govnih.gov The cofactor plays a direct role in the chemical transformation of the substrates, particularly in the decarboxylation of 2-oxoglutarate and the subsequent stabilization of the resulting intermediate. mdpi.com The bacterial enzyme, in particular, requires ThDP for its function. qmul.ac.ukgenome.jp

Proposed Catalytic Mechanism and Covalent Intermediates

The catalytic mechanism of HOAS is analogous to other ThDP-dependent enzymes and involves the formation of multiple covalent intermediates. nih.govnih.gov The process begins with the nucleophilic attack of the ThDP ylid on the carbonyl carbon of 2-oxoglutarate . uniprot.orguniprot.org This is followed by a decarboxylation step, which results in the formation of a key enamine-ThDP intermediate . uniprot.orguniprot.orgsemanticscholar.org

This stabilized enamine intermediate then acts as a nucleophile, attacking the aldehyde carbon of the second substrate, glyoxylate . researchgate.netmdpi.com This step constitutes the crucial C-C bond formation . researchgate.netuniprot.orguniprot.org Finally, the product, This compound , is released from the enzyme-cofactor complex, regenerating the ThDP ylid for the next catalytic cycle. The mechanism involves several ThDP-bound covalent intermediates that have been studied to understand the enzyme's regulation. nih.govnih.gov

Multifunctional Nature of Enzymes Involved in this compound Synthesis

In some organisms, particularly bacteria like Mycobacterium tuberculosis, the enzyme responsible for HOAS activity is part of a larger, multifunctional protein. uniprot.orgepfl.chuniprot.org This single protein can catalyze several distinct but related reactions.

Overlapping Activities: 2-Oxoglutarate Decarboxylase Activity

The enzyme that synthesizes this compound frequently exhibits 2-oxoglutarate decarboxylase (KGD) activity as well. uniprot.orgepfl.chuniprot.orguniprot.org This activity involves the non-oxidative decarboxylation of 2-oxoglutarate to produce succinate (B1194679) semialdehyde and carbon dioxide. epfl.chmdpi.com

Both the HOAS and the KGD activities share the initial steps of the catalytic mechanism: the ThDP-dependent binding and subsequent decarboxylation of 2-oxoglutarate to form the enamine intermediate. uniprot.orguniprot.org The pathway then diverges. In the absence of an appropriate aldehyde acceptor like glyoxylate, the intermediate is protonated and released as succinate semialdehyde. mdpi.com However, when glyoxylate is present, the enzyme preferentially catalyzes the carboligation reaction to form this compound. uniprot.orgmdpi.com This dual functionality highlights a key metabolic branch point, where a single enzyme can channel a common intermediate into different metabolic pathways. uniprot.orguniprot.org

Association with 2-Oxoglutarate Dehydrogenase Complex (ODH Complex)

The formation of this compound is intrinsically linked to the 2-oxoglutarate dehydrogenase complex (OGDHc), a critical multienzyme system in the tricarboxylic acid (TCA) cycle. mdpi.comproteopedia.org While the primary function of OGDHc is to catalyze the oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA, its E1 component (2-oxoglutarate dehydrogenase, E1o) exhibits a secondary carboligase activity. mdpi.comproteopedia.orgwiley.com This side reaction represents a non-physiological but significant catalytic capability of the enzyme. mdpi.commdpi.com

The synthesis of this compound via this route is officially catalyzed by an enzyme known as this compound synthase (EC 2.2.1.5). wikipedia.orgqmul.ac.uk This enzyme facilitates a carboligation reaction involving the condensation of two substrates: 2-oxoglutarate and glyoxylate. wikipedia.orgnih.gov The reaction proceeds with the decarboxylation of 2-oxoglutarate and the subsequent joining of the activated aldehyde intermediate with glyoxylate, yielding this compound and carbon dioxide (CO2). wikipedia.orgqmul.ac.uk This enzymatic process is dependent on the cofactor thiamin diphosphate (ThDP). wikipedia.orgqmul.ac.uk

In Mycobacterium tuberculosis, the protein Rv1248c, previously misannotated as an α-ketoglutarate decarboxylase, was identified as a this compound synthase (HOAS). nih.govnih.gov This enzyme catalyzes the C-C bond formation between the activated aldehyde derived from the decarboxylation of α-ketoglutarate and the carbonyl group of glyoxylate to produce this compound. nih.govnih.gov The product, this compound, is unstable and can subsequently decompose to 5-hydroxylevulinate. nih.gov The carboligase activity of E1o is considered a side reaction, with an efficiency of less than 1% compared to its primary physiological reaction in the TCA cycle. mdpi.com

| Enzyme Component | Primary Function | Secondary (Carboligase) Reaction | Substrates for Carboligation | Product |

| E1o (2-Oxoglutarate Dehydrogenase) | Oxidative decarboxylation of 2-oxoglutarate | Condensation of an activated aldehyde with an acceptor | 2-Oxoglutarate + Glyoxylate | This compound + CO2 |

Carboligation Activities of Human 2-Oxo Acid Dehydrogenases (E1o, E1a) Leading to this compound Analogs

Human mitochondrial 2-oxo acid dehydrogenases also possess the ability to catalyze carboligation reactions, leading to the synthesis of this compound and its structural analogs. This promiscuous activity highlights the functional versatility of these enzymes beyond their canonical roles in metabolism.

The human E1o component of the OGDHc can utilize 2-oxoglutarate as a substrate donor and glyoxylate as an acceptor to produce (R)-2-hydroxy-3-oxoadipate. mdpi.com This carboligation reaction has a catalytic efficiency that is a fraction of the enzyme's primary dehydrogenase activity. mdpi.com

Furthermore, another human thiamin diphosphate-dependent enzyme, 2-oxoadipate dehydrogenase (E1a, also known as DHTKD1), demonstrates significant carboligation activity. mdpi.comuniprot.org E1a is the first component of the 2-oxoadipate dehydrogenase complex (OADHc), which is involved in the catabolism of L-lysine, L-hydroxylysine, and L-tryptophan. uniprot.orgnih.govnih.gov The OADHc shares its E2 (dihydrolipoamide succinyltransferase) and E3 (dihydrolipoamide dehydrogenase) components with the OGDHc, indicating a functional crosstalk between the TCA cycle and lysine (B10760008) degradation pathways. mdpi.comnih.govnih.gov

Human E1a is a notably promiscuous enzyme, capable of decarboxylating substrates with varying carbon chain lengths, including 2-oxoglutarate (5 carbons), 2-oxoadipate (6 carbons), and 2-oxopimelic acid (7 carbons). mdpi.com Its carboligase activity mirrors that of E1o. When reacting with 2-oxoglutarate and glyoxylate, E1a also produces (R)-2-hydroxy-3-oxoadipate. mdpi.com When it uses its cognate substrate, 2-oxoadipate (2-OA), with glyoxylate, it forms an analog, (S)-2-hydroxy-3-oxoheptanedioic acid. mdpi.comnih.gov This capacity for synthesizing various chiral α-hydroxy ketones makes these human enzymes potential tools for chemoenzymatic synthesis. mdpi.com

| Enzyme Component | Primary Pathway | Donor Substrate | Acceptor Substrate | Carboligation Product |

| Human E1o | TCA Cycle | 2-Oxoglutarate | Glyoxylate | (R)-2-Hydroxy-3-oxoadipate |

| Human E1a (DHTKD1) | L-Lysine Degradation | 2-Oxoglutarate | Glyoxylate | (R)-2-Hydroxy-3-oxoadipate |

| Human E1a (DHTKD1) | L-Lysine Degradation | 2-Oxoadipate | Glyoxylate | (S)-2-Hydroxy-3-oxoheptanedioic acid |

| Human E1a (DHTKD1) | L-Lysine Degradation | 2-Oxopimelate | Glyoxylate | (S)-2-hydroxy-3-oxo-octanedioic acid mdpi.com |

Structural Biology and Enzyme Engineering Pertinent to 2 Hydroxy 3 Oxoadipate Synthesis

Elucidation of Enzyme Active Sites and Catalytic Pockets

The active site of 2-hydroxy-3-oxoadipate synthase (HOAS) is a complex environment tailored for the binding of the cofactor thiamin diphosphate (B83284) (ThDP) and the substrates 2-oxoglutarate and glyoxylate (B1226380). nih.gov In Mycobacterium tuberculosis, the enzyme responsible for this reaction is encoded by the gene Rv1248c. researchgate.net This enzyme catalyzes the C-C bond formation between the activated aldehyde of alpha-ketoglutarate (B1197944) and the carbonyl of glyoxylate to produce this compound. researchgate.net

The catalytic mechanism, analogous to other ThDP-dependent carboligases, proceeds through several ThDP-bound covalent intermediates within the active site. nih.gov The process begins with the decarboxylation of 2-oxoglutarate, forming a ThDP-bound enamine intermediate. This nucleophilic intermediate then attacks the carbonyl group of the acceptor substrate, glyoxylate, to form the final product. nih.govresearchgate.net

Structural studies of related enzymes, such as the 2-oxoglutarate dehydrogenase (E1o), provide insights into the architecture of the catalytic pocket. Allosteric regulation is a key feature, with activators like acetyl-CoA binding to a shallow pocket on the enzyme surface, distinct from the active site. researchgate.net In some bacterial systems, the regulatory protein GarA can act as an allosteric inhibitor by binding far from the enzyme active site, inducing conformational changes that hamper catalysis. researchgate.netresearchgate.net The catalytic pocket itself must accommodate the ω-carboxylate of the substrate, and its specific architecture is crucial for substrate specificity and catalytic efficiency. acs.org

| Enzyme Component | Organism | Function | Active Site Feature | Reference |

| Rv1248c (HOAS) | Mycobacterium tuberculosis | Synthesizes this compound | Catalyzes C-C bond formation via a ThDP-enamine intermediate. | researchgate.net |

| E1o (ODHC component) | Mycobacterium tuberculosis | This compound synthase activity | Allosterically inhibited by GarA, which binds far from the active site. | researchgate.net |

| 2-ketoglutarate dehydrogenase | General | Allosteric regulation | Activated by acetyl-CoA binding to a shallow surface pocket. | researchgate.net |

Investigation of ThDP-Binding Motifs and Conformations

This compound synthase is a thiamin diphosphate (ThDP)-dependent enzyme, meaning the cofactor is essential for its catalytic activity. wikipedia.orgnih.gov The binding and conformation of ThDP within the enzyme's active site are critical for the reaction mechanism. The ThDP cofactor, along with a divalent metal ion like Mg²⁺, is bound at the interface of enzyme subunits. researchgate.net

The ThDP molecule adopts a specific conformation upon binding, often described as a 'V' or chair-like conformation, where the pyrimidine (B1678525) and thiazolium rings are oriented in a way that facilitates the catalytic cycle. researchgate.netuni-saarland.de Specific amino acid residues form hydrogen bonds and other interactions to secure the cofactor. For instance, the pyrimidine ring of ThDP can engage in π-π stacking with aromatic residues like phenylalanine, while other residues form hydrogen bonds with the pyrimidine's N3 atom. uni-saarland.de The pyrophosphate moiety of ThDP is typically coordinated by a network of residues and the Mg²⁺ ion. uni-saarland.de

The chemical reactivity of ThDP is centered on the C2 atom of the thiazolium ring. This atom is deprotonated to form a reactive ylide, which initiates the catalytic cycle by attacking the 2-oxo group of 2-oxoglutarate. The stability and reactivity of the subsequent ThDP-bound intermediates, such as the enamine radical species, are dictated by the precise geometry and electronic environment of the active site. nih.gov The investigation of inhibitor analogs like 3-deazathiamine diphosphate (deazaThDP), where the N-3 atom is replaced by carbon, provides further insight into the crucial interactions between the enzyme and the thiazolium ring of the cofactor. nih.gov

| Feature | Description | Key Interactions | Reference |

| Cofactor Requirement | Thiamin Diphosphate (ThDP) and Mg²⁺ | Essential for carboligase activity. | nih.govresearchgate.net |

| ThDP Conformation | 'V' or chair-like conformation | Pyrimidine ring perpendicular to the thiazole (B1198619) ring. | uni-saarland.de |

| Binding Interactions | π-π stacking, hydrogen bonds, metal coordination | Phenylalanine stacking with pyrimidine ring; residues coordinating the pyrophosphate/Mg²⁺ moiety. | uni-saarland.de |

| Catalytic Center | C2 atom of the thiazolium ring | Forms a reactive ylide to initiate catalysis. | nih.gov |

Structure-Function Analyses of Genetic Variants Affecting Activity

Genetic variations in the genes encoding this compound synthase activity can have significant impacts on enzyme function and lead to metabolic disorders. The human gene DHTKD1 encodes the 2-oxoadipate dehydrogenase (E1a), the E1 component of the 2-oxoadipate dehydrogenase complex (OADHc), which is involved in L-lysine catabolism. nih.govnih.gov

In Mycobacterium tuberculosis, studies comparing transposon and deletion mutants of the rv1248c gene (encoding HOAS) have shown differing phenotypes. nih.gov A transposon mutant and a deletion mutant in the same genetic background (CDC1551) displayed different growth characteristics, and the same deletion in two different strain backgrounds (CDC1551 and H37Rv) also resulted in distinct phenotypes. nih.gov These findings highlight the complexity of genotype-phenotype correlations and suggest that factors beyond the primary gene sequence can influence enzyme function and its physiological consequences. nih.gov

| Genetic Variant | Gene | Organism | Effect on Structure/Function | Phenotypic Consequence | Reference |

| p.G729R | DHTKD1 | Human | Impairs assembly of E1a with the E2o component of the OADHc, disrupting intermediate channeling. | 50-fold decrease in OADHc catalytic efficiency; associated with AMOXAD. | nih.govnih.govresearchgate.net |

| Transposon Mutant | rv1248c | M. tuberculosis | Altered expression/function of HOAS. | Different growth phenotype compared to deletion mutant. | nih.gov |

| Deletion Mutant | rv1248c | M. tuberculosis | Absence of HOAS. | Different phenotypes depending on the strain background (CDC1551 vs. H37Rv). | nih.gov |

Protein Engineering and Directed Evolution for Modified Substrate Recognition or Catalytic Efficiency

The catalytic versatility of this compound synthase and related enzymes makes them attractive targets for protein engineering and directed evolution. These techniques aim to modify enzymes to accept new substrates or to enhance their catalytic rates for applications in chemoenzymatic synthesis. mdpi.comdntb.gov.ua Chiral α-hydroxy ketones, such as this compound, are valuable synthetic intermediates. mdpi.com

Directed evolution strategies, which involve iterative rounds of mutagenesis and screening, have been successfully applied to related enzymes to alter substrate specificity. acs.org For example, (R)-2-hydroxyglutarate dehydrogenase was engineered to improve its ability to reduce 2-oxoadipate by several orders of magnitude. acs.orgunimib.it The beneficial mutations identified were often not directly in the active site but in surrounding regions, highlighting how subtle changes to the catalytic pocket's environment can lead to significant improvements in activity for a new substrate. acs.org These approaches, combining computational analysis and laboratory evolution, provide powerful tools for tailoring enzymes like HOAS for specific synthetic purposes. acs.orgucl.ac.uk

| Engineering Strategy | Target Enzyme/Component | Goal | Key Finding | Reference |

| Chemoenzymatic Synthesis | Human E1a (OADHc) | Synthesize chiral α-hydroxy ketones | E1a can produce (R)-2-hydroxy-3-oxoadipate and accepts non-cognate substrates like 2-oxopimelate. | mdpi.comfamiliasga.com |

| Site Saturation Mutagenesis | E. coli OGDHc (E1o and E2o) | Alter substrate recognition | Engineering both E1o and E2o components was necessary to evolve the complex to accept new substrates. | dntb.gov.ua |

| Directed Evolution | (R)-2-hydroxyglutarate dehydrogenase | Improve reduction of 2-oxoadipate | A 100-fold increase in catalytic efficiency was achieved through mutations near, but not in, the active site. | acs.org |

Metabolic Integration and Fate of 2 Hydroxy 3 Oxoadipate

Downstream Metabolism of 2-Hydroxy-3-oxoadipate

The metabolic journey of this compound is marked by its inherent instability, leading to a non-enzymatic conversion that channels it into further metabolic processing.

Spontaneous Decarboxylation to 5-Hydroxy-4-oxopentanoate (5-Hydroxylevulinate)

Research has shown that this compound (HOA) is an unstable compound that readily undergoes spontaneous decarboxylation. acs.orgnih.gov This non-enzymatic reaction results in the formation of 5-hydroxy-4-oxopentanoate, a compound also known as 5-hydroxylevulinate (HLA). nih.govresearchgate.net In studies involving the enzyme this compound synthase from Mycobacterium tuberculosis (Rv1248c), the formation of HOA from α-ketoglutarate and glyoxylate (B1226380) is consistently followed by its decomposition to HLA. acs.orgnih.govresearchgate.net This instability is a critical feature of its metabolism, effectively making 5-hydroxylevulinate the subsequent product in the pathway.

Subsequent Metabolic Conversions of 5-Hydroxylevulinate

Following its formation from the decarboxylation of this compound, 5-hydroxylevulinate is channeled into other metabolic pathways. While the complete metabolic map for 5-hydroxylevulinate is still under investigation in all organisms, its formation has been linked to several key cellular processes. In Mycobacterium tuberculosis, the pathway leading to 5-hydroxylevulinate is thought to be involved in functions such as glyoxylate detoxification, glutamine metabolism, or potentially heme biosynthesis. nomuraresearchgroup.com The production of 5-hydroxylevulinate from this compound represents a significant metabolic transformation, converting a six-carbon dicarboxylic acid intermediate into a five-carbon keto-alcohol. nih.gov

Involvement in Glyoxylate and Dicarboxylate Metabolism

This compound is a central intermediate in glyoxylate and dicarboxylate metabolism. wikipedia.orggenome.jpwikiwand.com Its synthesis is catalyzed by the enzyme this compound synthase (EC 2.2.1.5). genome.jp This enzyme facilitates a carboligation reaction, which involves the C-C bond formation between 2-oxoglutarate (an α-keto dicarboxylate) and glyoxylate. researchgate.netwikipedia.org The reaction produces this compound and releases carbon dioxide. wikipedia.orggenome.jp This pathway serves as a crucial intersection, linking the metabolism of the two-carbon compound glyoxylate with a key five-carbon intermediate from the TCA cycle.

Table 1: Synthesis of this compound

| Enzyme | Substrates | Products | Metabolic Pathway |

|---|

Interconnections with the Tricarboxylic Acid (TCA) Cycle

The metabolism of this compound is intricately linked to the Tricarboxylic Acid (TCA) cycle. The primary connection is through its precursor, 2-oxoglutarate (α-ketoglutarate), which is a core intermediate of the TCA cycle. researchgate.netwikipedia.org The enzyme that synthesizes this compound, particularly in organisms like Mycobacterium tuberculosis, is the E1 component (Rv1248c) of a modified α-ketoglutarate dehydrogenase complex (KDHC). nih.govpnas.org In a canonical TCA cycle, this complex would catalyze the oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA. pnas.org However, in these organisms, it primarily functions as a this compound synthase, diverting 2-oxoglutarate away from the standard TCA cycle and into a different metabolic route. nih.gov Furthermore, the 3-oxoadipate (B1233008) pathway for aromatic compound degradation, which is metabolically related, ultimately breaks down its substrates into acetyl-CoA and succinyl-CoA, which are entry points into the TCA cycle. nih.govresearchgate.net

Role in Amino Acid Metabolism Pathways (e.g., Glutamate (B1630785) Metabolism, L-Lysine Degradation)

This compound metabolism is also connected to the breakdown and synthesis of amino acids.

Glutamate Metabolism: The link to glutamate metabolism is established via the precursor 2-oxoglutarate, which is interconvertible with glutamate through transamination. In M. tuberculosis, the this compound synthase (HOAS) is allosterically inhibited by GarA, a protein known to regulate glutamate metabolism. researchgate.netnih.gov This regulation suggests a feedback mechanism between glutamate levels and the activity of this pathway. The HOAS pathway is also proposed to defend the cell against the accumulation of toxic aldehydes, such as succinate (B1194679) semialdehyde, that can arise during glutamate anaplerosis. pnas.org

L-Lysine Degradation: The catabolism of L-lysine, L-hydroxylysine, and L-tryptophan produces 2-oxoadipate (also known as α-ketoadipate). nih.govfrontiersin.org The enzyme 2-oxoadipate dehydrogenase complex (OADHc) is responsible for the further degradation of 2-oxoadipate to glutaryl-CoA. nih.govwikipedia.org Interestingly, the E1 component of this complex can catalyze a side-reaction involving the carboligation of its substrate with an aldehyde acceptor like glyoxylate. nih.gov This reaction is analogous to the formation of this compound, forming a similar chiral α-ketol product, which highlights the functional similarities between enzymes in these interconnected pathways. nih.gov

Association with Aromatic Compound Degradation Pathways and Inhibition Studies

The metabolism of this compound is associated with the broader network of pathways responsible for breaking down aromatic compounds.

Aromatic Compound Degradation Pathways: The 3-oxoadipate pathway is a central route for the catabolism of aromatic compounds like catechol and protocatechuate in many bacteria and fungi, breaking them down into intermediates that can enter the TCA cycle. researchgate.netresearchgate.netnih.gov While this compound is not a direct intermediate of the canonical 3-oxoadipate pathway, it has been studied in relation to it.

Inhibition Studies: Research has explored the inhibitory potential of this compound on related enzymes. In one study, this compound was tested as a potential inhibitor of 3-oxoadipate:succinyl-CoA transferase from Pseudomonas sp. strain B13. It was found to act as an uncompetitive inhibitor, suggesting it binds to the enzyme-substrate complex rather than the active site directly. nih.gov Conversely, the enzyme that produces this compound, this compound synthase (HOAS), has been identified as a target for inhibitor design, particularly in the context of developing new therapeutics against M. tuberculosis. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name | Alternate Name(s) |

|---|---|

| This compound | 2-Hydroxy-3-oxoadipic acid, HOA |

| 5-Hydroxy-4-oxopentanoate | 5-Hydroxylevulinate, HLA |

| 2-Oxoglutarate | α-Ketoglutarate |

| Glyoxylate | Glyoxylic acid |

| 2-Oxoadipate | α-Ketoadipate |

| Succinyl-CoA | Succinyl-coenzyme A |

| Acetyl-CoA | Acetyl-coenzyme A |

| Glutamate | Glutamic acid |

| L-Lysine | |

| Catechol | |

| Protocatechuate | Protocatechuic acid |

| (S)-2-hydroxy-3-oxoheptanedioic acid |

Biological Roles and Physiological Contexts of 2 Hydroxy 3 Oxoadipate

Role in Microbial Physiology and Pathogenesis

The metabolism of 2-hydroxy-3-oxoadipate is a key feature of the metabolic plasticity that allows pathogenic microorganisms to survive and thrive within their hosts. This is especially evident in its role in central carbon metabolism and defense mechanisms.

In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, this compound is synthesized by the enzyme this compound synthase (HOAS), encoded by the Rv1248c gene. researchgate.netnih.govnih.gov This enzyme was initially misidentified as an α-ketoglutarate decarboxylase. researchgate.netasm.org However, further research using activity-based metabolomic profiling revealed its primary function is to catalyze the C-C bond formation between α-ketoglutarate and glyoxylate (B1226380) to produce this compound. researchgate.netnih.govfrontiersin.org This compound is then known to decompose into 5-hydroxylevulinate. researchgate.netnih.gov

While HOAS is predicted to be essential for the growth of Mtb, a deficiency in this enzyme does not cause a general disruption of metabolism or impair growth under normal conditions. pnas.orgnih.gov Instead, its essentiality becomes apparent under specific stress conditions encountered within the host, such as the need to process glutamate (B1630785) as a primary carbon source and to defend against nitroxidative stress. pnas.orgpnas.org The enzyme is subject to allosteric regulation, being activated by acetyl-CoA and inhibited by GarA, a protein involved in regulating glutamate metabolism. nih.govresearchgate.net This regulatory mechanism underscores the importance of this pathway in the metabolic adaptability of Mtb. nih.gov

The synthesis of this compound is a prime example of the metabolic plasticity that enables pathogens like Mycobacterium tuberculosis to adapt to the harsh and nutritionally varied environment within a host. pnas.orgpnas.org Mtb can co-metabolize multiple carbon substrates simultaneously, and the pathway involving this compound is a key part of this adaptive strategy. researchgate.netnih.gov This metabolic flexibility allows the bacterium to utilize available carbon sources efficiently, which is crucial for its survival and virulence. pnas.orgpnas.org

The enzyme responsible for producing this compound, HOAS, is part of the central carbon metabolism of Mtb. pnas.orgpnas.org Its role extends beyond simple energy production; it allows the bacterium to cope with specific metabolic challenges, such as an abundance of glutamate. pnas.org This adaptability is a critical factor in the pathogen's ability to persist in the host for long periods. pnas.orgpnas.org

The pathway involving this compound has been implicated in cellular defense mechanisms against toxic metabolic byproducts and host-generated stresses. pnas.org Specifically, the enzyme HOAS helps prevent the accumulation of toxic aldehydes, such as glyoxylate and the growth-inhibitory succinate (B1194679) semialdehyde, which can build up during glutamate metabolism. pnas.orgroyalsocietypublishing.org

Furthermore, this pathway plays a role in defending against reactive nitrogen intermediates (RNIs), which are a key component of the host's immune response. pnas.orgpnas.org HOAS can participate in an alternative peroxidase system that uses α-ketoglutarate as a source of electrons to neutralize these damaging compounds. pnas.org This function is crucial for the virulence of Mtb, as it allows the pathogen to resist the host's attempts to clear the infection. pnas.orgnih.gov

The metabolism of this compound and related compounds is not limited to Mycobacterium tuberculosis. Other bacterial species also possess pathways for the degradation of aromatic compounds that converge on similar intermediates.

Pseudomonas : In Pseudomonas sp. strain B13, the degradation of 3-oxoadipate (B1233008) proceeds through the formation of 3-oxoadipyl-CoA, which is then cleaved to acetyl-CoA and succinyl-CoA. researchgate.net The enzymes involved, 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase, have been purified and characterized. researchgate.net While this compound itself was not a substrate for the transferase, it acted as an inhibitor, suggesting a structural relationship to the natural substrates of the pathway. researchgate.netnih.gov In Pseudomonas putida, lysine (B10760008) metabolism can lead to the production of 2-oxoadipate, which is then further catabolized. nih.gov

Escherichia coli : The 2-oxoglutarate dehydrogenase complex in E. coli has been shown to be capable of a carboligation reaction, synthesizing (R)-2-hydroxy-3-oxoadipate from 2-oxoglutarate and glyoxylate, although this is a side-reaction compared to its primary physiological role. mdpi.com

Acidaminococcus fermentans : This anaerobic bacterium is involved in glutamate degradation. researchgate.net An (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans has been engineered to improve the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, a key step in the potential biotechnological production of adipic acid. acs.orgresearchgate.netnih.gov

Fungal species, including some pathogenic yeasts, can also metabolize aromatic compounds through pathways that involve 3-oxoadipate.

Candida albicans : This pathogenic yeast utilizes both the catechol and hydroxyhydroquinone branches of the 3-oxoadipate pathway to degrade hydroxyderivatives of benzene. oup.comnih.gov The genes for the core enzymes of this pathway are organized in metabolic gene clusters and are highly induced when the yeast is grown on hydroxybenzene substrates. oup.comnih.gov

Trichosporon cutaneum : This yeast is known to degrade phenol (B47542) via the 3-oxoadipate pathway. nih.gov50megs.com The enzymes involved are located in the cytosol. 50megs.com The pathway proceeds through cis,cis-muconate, which is then converted to 3-oxoadipate. 50megs.comnih.gov

Metabolism in Other Bacterial Species (e.g., Pseudomonas, E. coli, Acidaminococcus fermentans)

Significance in Eukaryotic Systems

Currently, there is no explicit evidence for distinct roles of this compound in eukaryotic systems beyond the presence of enzymes capable of its synthesis in some fungi as part of aromatic compound degradation pathways. Its primary and most well-characterized roles are within microbial metabolic and defense pathways.

Molecular Regulation of 2 Hydroxy 3 Oxoadipate Metabolism

Allosteric Control of 2-Hydroxy-3-oxoadipate Synthase Activity

This compound synthase (HOAS), a thiamin diphosphate (B83284) (ThDP)-dependent enzyme, is a primary site of allosteric regulation in the metabolism of this compound. molbiolcell.org This enzyme catalyzes the condensation of 2-ketoglutarate and glyoxylate (B1226380) to form this compound. molbiolcell.org Its activity is modulated by both activators and inhibitors, allowing the cell to respond to changes in metabolic status.

Identification and Mechanisms of Allosteric Activators (e.g., Acetyl Coenzyme A)

Acetyl coenzyme A (Acetyl-CoA) has been identified as a potent allosteric activator of HOAS. molbiolcell.orgwiley.com In Mycobacterium smegmatis, Acetyl-CoA binds to a shallow pocket on the surface of the enzyme, approximately 40 Å away from the active site. molbiolcell.org This binding event enhances the enzyme's catalytic efficiency.

Kinetic studies have revealed that Acetyl-CoA functions as a mixed V and K type activator. molbiolcell.orgasm.org This means that it both increases the maximum reaction velocity (Vmax) and decreases the Michaelis constant (Km) for the substrates, indicating a higher affinity of the enzyme for its substrates in the presence of the activator. The activation by Acetyl-CoA predominantly influences the pre-decarboxylation steps of the catalytic cycle. molbiolcell.orgasm.org

Identification and Mechanisms of Allosteric Inhibitors (e.g., GarA Protein)

The protein GarA (Rv1827 in M. tuberculosis) acts as an allosteric inhibitor of HOAS. molbiolcell.org GarA is a forkhead association domain-containing protein that also plays a broader role in regulating glutamate (B1630785) metabolism. molbiolcell.org Its inhibitory effect on HOAS is part of a larger regulatory network that balances carbon and nitrogen metabolism.

The mechanism of GarA inhibition is distinct from the action of Acetyl-CoA. GarA does not impede the initial steps of the reaction, such as the formation of the pre-decarboxylation analog or the accumulation of the post-decarboxylation covalent intermediate derived from 2-ketoglutarate. molbiolcell.orgasm.org Instead, its primary inhibitory action is on the post-decarboxylation steps of the catalytic cycle, specifically decreasing the abundance of the product-ThDP adduct. molbiolcell.orgasm.org

Differential Regulation of Catalytic Cycle Steps by Allosteric Modulators

A remarkable feature of HOAS regulation is the differential action of its allosteric modulators on distinct phases of the catalytic cycle. This provides a sophisticated mechanism for fine-tuning enzyme activity.

The catalytic cycle of HOAS can be broadly divided into pre-decarboxylation and post-decarboxylation steps. Acetyl-CoA, the activator, primarily enhances the efficiency of the pre-decarboxylation phase, which involves the binding of 2-ketoglutarate and its subsequent decarboxylation. molbiolcell.orgasm.org In contrast, the inhibitor GarA exerts its effect on the latter half of the cycle, the post-decarboxylation steps, which involve the reaction with glyoxylate and the release of the final product. molbiolcell.orgasm.org This unusual regulatory scheme, where an activator and an inhibitor target different halves of the catalytic cycle, represents a novel paradigm in the regulation of thiamin diphosphate-dependent enzymes. molbiolcell.org

Table 1: Allosteric Regulators of this compound Synthase and Their Mechanisms

| Regulator | Type | Binding Site | Mechanism of Action | Effect on Catalytic Cycle |

| Acetyl Coenzyme A | Activator | Surface pocket, ~40 Å from active site | Mixed V and K type activation | Predominantly affects pre-decarboxylation steps |

| GarA Protein | Inhibitor | Allosteric site | Decreases abundance of product-ThDP adduct | Chiefly inhibits post-decarboxylation steps |

Transcriptional and Translational Regulation of Related Enzyme Expression

The expression of enzymes involved in and related to this compound metabolism is subject to transcriptional and translational control, ensuring that their synthesis is coupled to the metabolic needs of the cell. While specific regulatory mechanisms for the this compound pathway are not extensively detailed, the regulation of interconnected pathways like the tricarboxylic acid (TCA) cycle and the glyoxylate shunt provides valuable insights.

In various organisms, the genes encoding enzymes of the TCA cycle and glyoxylate bypass are transcriptionally regulated in response to the available carbon sources and oxygen levels. asm.orgresearchgate.net For instance, in Escherichia coli, the expression of TCA cycle genes is controlled by global regulators such as ArcA/ArcB in response to respiratory conditions. asm.org In Candida albicans, the genes for the 3-oxoadipate (B1233008) pathway, which is related to the degradation of aromatic compounds, are organized in gene clusters and are induced by the presence of hydroxybenzene substrates. oup.com It is plausible that the gene encoding this compound synthase (Rv1248c in M. tuberculosis) is also co-regulated with other genes involved in central carbon metabolism, responding to similar metabolic cues.

Post-Translational Modifications and Enzyme Activity Modulation

Post-translational modifications (PTMs) represent another layer of regulation that can rapidly and reversibly alter the activity of enzymes. While specific PTMs for this compound synthase have not been extensively characterized, the enzymes of central carbon metabolism are known to be regulated by various modifications.

For example, phosphorylation is a common PTM that regulates enzyme activity. In the context of the glyoxylate cycle, the phosphorylation of isocitrate dehydrogenase in E. coli diverts the metabolic flux towards the glyoxylate bypass by inhibiting the TCA cycle at this key branch point. wiley.comasm.org Other PTMs, such as acetylation, succinylation, and hydroxylation, have been shown to modulate the function of metabolic enzymes in various organisms. mdpi.comfrontiersin.org Given the central role of this compound metabolism in linking the TCA cycle and glyoxylate metabolism, it is conceivable that HOAS and other related enzymes are also targets of such modifications, allowing for rapid adaptation to changing metabolic conditions. However, further research is needed to identify and characterize the specific PTMs involved in the regulation of this pathway.

Advanced Methodologies for Investigating 2 Hydroxy 3 Oxoadipate

Metabolomic Profiling Techniques

Metabolomics, the large-scale study of small molecules within cells and biological systems, provides a direct functional readout of cellular physiology. Several metabolomic approaches have been instrumental in investigating 2-hydroxy-3-oxoadipate.

Activity-Based Metabolomic Profiling (ABMP) is a powerful, unbiased approach for discovering the function of uncharacterized or mis-annotated enzymes. nih.govcapes.gov.br This technique involves incubating a recombinant enzyme with a complex mixture of potential substrates, such as a cellular metabolite extract, and then using mass spectrometry to identify time- and protein-dependent changes in the metabolome. researchgate.netoup.com

A prominent application of ABMP led to the functional identification of the Mycobacterium tuberculosis protein Rv1248c. nih.gov Previously annotated as an α-ketoglutarate decarboxylase, its physiological role was unclear. researchgate.netnih.gov Using ABMP, researchers incubated recombinant Rv1248c with a mycobacterial small molecule extract. nih.govnih.gov The analysis revealed a decrease in α-ketoglutarate and a corresponding increase in 5-hydroxylevulinate. researchgate.netoup.com This observation led to the hypothesis that Rv1248c catalyzes the condensation of α-ketoglutarate and glyoxylate (B1226380) to form the unstable β-keto acid, this compound (HOA), which then non-enzymatically decomposes to 5-hydroxylevulinate. nih.govnih.gov This landmark study reclassified Rv1248c as a this compound synthase (HOAS), demonstrating the power of ABMP in functional genomics. nih.govacs.org

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound and its associated metabolites. nih.govacs.org As a core component of the ABMP workflow, LC-MS is used to separate and detect small molecules from complex biological mixtures with high sensitivity and specificity. researchgate.netnih.gov In the investigation of this compound synthase, LC-MS was essential for monitoring the consumption of substrates (α-ketoglutarate and glyoxylate) and the appearance of the product. nih.govnih.gov The technique's ability to analyze crude mixtures makes it ideal for tracking enzymatic reactions in cellular extracts. acs.org Further confirmation of the HOAS reaction was achieved by analyzing the reaction with pure substrates using LC-MS, solidifying the identity of the product. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel metabolites. Following its proposed identification via ABMP and LC-MS, the structure of the enzymatic product, this compound, was definitively confirmed using techniques including 1H-NMR. nih.govnih.govacs.org NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for an unambiguous determination of its atomic connectivity and structure.

Furthermore, advanced NMR methods have been employed to probe the catalytic mechanism of this compound synthase (HOAS). nih.gov Specifically, one-dimensional 1H gradient carbon heteronuclear single quantum coherence (HSQC) NMR was used to determine the distribution of thiamin diphosphate (B83284) (ThDP)-bound covalent intermediates during the enzyme's steady-state reaction. nih.gov This sophisticated application of NMR provides insights into individual catalytic steps and how they are affected by allosteric regulators. nih.gov

To confirm that an enzymatic reaction observed in vitro is physiologically relevant, it is crucial to demonstrate that it also occurs within living cells. Intracellular metabolite profiling achieves this by extracting and analyzing the metabolome from whole cells. The function of Rv1248c as a this compound synthase was validated through intracellular metabolite profiling of Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov This analysis confirmed that the enzyme actively produces this compound from α-ketoglutarate and glyoxylate within the cellular environment, establishing its role in the bacterium's metabolism. researchgate.net

| Technique | Application in this compound Research | Key Findings |

| Activity-Based Metabolomic Profiling (ABMP) | Unbiased discovery of enzyme function. | Identified Rv1248c as this compound synthase (HOAS). nih.govoup.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of substrates and products in complex mixtures. | Confirmed consumption of α-ketoglutarate/glyoxylate and production of this compound. nih.govacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the enzymatic product and study of reaction intermediates. | Confirmed the chemical structure of this compound; characterized ThDP-bound intermediates. nih.govnih.gov |

| Intracellular Metabolite Profiling | Validation of enzyme activity within whole cells. | Demonstrated the in vivo production of this compound by HOAS in M. tuberculosis. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 1H Gradient Carbon Heteronuclear Single Quantum Coherence NMR)

Spectroscopic and Biophysical Characterization

Biophysical methods provide critical information on the structure, conformation, and kinetics of enzymes and their interactions with substrates and products.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a versatile tool for studying chiral molecules and the secondary structure of proteins. This technique has been applied effectively to the study of this compound synthase (HOAS). nih.gov

The product, this compound, is chiral, allowing its formation to be monitored directly and continuously using CD spectroscopy in the near-UV region (250–400 nm). nih.govresearchgate.net In studies of HOAS, a time-dependent increase in a negative CD band at a maximum wavelength (λmax) of 278 nm was observed, corresponding to the accumulation of the (R)-HOA enantiomer. nih.govresearchgate.net This feature allows for real-time kinetic assays of the enzyme's carboligase activity. nih.gov

CD spectroscopy was also instrumental in exploring the effects of allosteric regulators on HOAS. nih.gov By monitoring the formation of ThDP-bound intermediates with a non-decarboxylatable substrate analog, researchers used CD to investigate how the activator acetyl-CoA and the inhibitor GarA influence different steps in the catalytic cycle. nih.gov The results indicated that acetyl-CoA primarily affects the pre-decarboxylation steps, while GarA inhibits post-decarboxylation steps, revealing a complex regulatory mechanism. nih.gov

| Study Focus | CD Spectroscopy Application | Wavelength (λmax) | Observation |

| Product Detection | Real-time monitoring of chiral (R)-2-hydroxy-3-oxoadipate formation. | 278 nm | Time-dependent increase in negative CD signal upon reaction initiation. nih.govresearchgate.net |

| Enzyme Kinetics | Continuous measurement of steady-state reaction velocity. | 278 nm | Allowed for determination of kinetic parameters for HOAS. nih.gov |

| Allosteric Regulation | Investigating the effect of regulators on catalytic steps using a substrate analog. | Not specified | Revealed that acetyl-CoA and GarA act on different halves of the catalytic cycle. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for the detection and characterization of molecules with unpaired electrons, such as free radicals. researchgate.netlibretexts.org While direct EPR studies on radical intermediates of this compound are not extensively documented, the methodology holds significant potential for investigating the mechanisms of enzymes that catalyze its formation or degradation.

The generation of radical intermediates is plausible in the catalytic cycles of certain enzymes, particularly those involving redox reactions. For instance, the formation of this compound is catalyzed by this compound synthase, which involves the decarboxylation of 2-oxoglutarate, a process that can potentially involve radical species. wikipedia.orgpnas.org EPR spectroscopy, often coupled with spin trapping techniques, could be employed to capture and identify transient radical intermediates. nih.govmdpi.com

Spin traps are diamagnetic molecules that react with unstable free radicals to form more stable paramagnetic nitroxide radicals (spin adducts), which can be readily detected by EPR. nih.govmdpi.com This approach has been successfully used to identify hydroxyl and other radicals in complex biological and chemical systems, such as oxidized wine. nih.gov In the context of this compound metabolism, EPR could be used to investigate the mechanism of associated enzymes by detecting radical intermediates formed during substrate turnover. This would provide crucial insights into the catalytic mechanism, which cannot be obtained by other spectroscopic techniques.

Table 1: Potential Applications of EPR in this compound Research

| Application | Description | Potential Insights |

|---|---|---|

| Mechanistic Studies of this compound Synthase | Detection of radical intermediates during the enzymatic reaction. | Elucidation of the catalytic mechanism, identification of transient species. |

| Investigation of Oxidative Stress | Monitoring the formation of radicals in pathways associated with this compound under oxidative conditions. | Understanding the role of the pathway in response to oxidative stress. |

| Characterization of Enzyme Active Sites | Using paramagnetic probes to study the structure and environment of the enzyme's active site. | Information on substrate binding and the geometry of the catalytic center. |

Genetic and Molecular Biology Approaches

Gene Knock-down/Knock-out and Overexpression Studies for Functional Elucidation

Genetic manipulation techniques are fundamental tools for elucidating the physiological function of metabolic intermediates like this compound and the pathways in which they participate. By deleting (knock-out), reducing the expression of (knock-down), or increasing the expression of (overexpression) the genes encoding the enzymes that produce or consume this compound, researchers can observe the resulting phenotypic and metabolic changes.

For example, the enzyme this compound synthase is encoded by a specific gene (e.g., kgd or Rv1248c in Mycobacterium tuberculosis). nih.govnih.govethz.ch Creating a knock-out mutant of this gene would be expected to abolish or severely reduce the production of this compound. Subsequent metabolomic analysis of the knock-out strain compared to the wild-type can confirm the function of the enzyme and reveal the metabolic consequences of the compound's absence. nih.gov Such studies have been instrumental in re-characterizing enzymes and clarifying metabolic pathways. nih.govnih.gov For instance, the gene Rv1248c in M. tuberculosis was initially annotated as an α-ketoglutarate decarboxylase, but metabolomic studies of strains with altered expression led to its re-characterization as a this compound synthase. nih.govnih.govresearchgate.net

Conversely, overexpressing the gene for this compound synthase could lead to an accumulation of the compound, potentially revealing downstream metabolic bottlenecks or uncovering previously unknown catabolic routes. These approaches have been widely used to understand the function of genes within metabolic clusters, such as the 3-oxoadipate (B1233008) pathway in pathogenic yeasts like Candida albicans. nih.gov

Site-Directed Mutagenesis and Random Mutagenesis for Enzyme Engineering

Site-directed mutagenesis and random mutagenesis are powerful techniques for studying enzyme structure-function relationships and for engineering enzymes with novel or improved properties. These methods are particularly relevant for enzymes involved in the metabolism of this compound.

Site-directed mutagenesis involves making specific, targeted changes to the DNA sequence of a gene to alter one or more amino acids in the resulting protein. This approach is used to probe the role of specific amino acid residues in substrate binding, catalysis, and regulation. For example, by mutating residues in the active site of this compound synthase, researchers can identify which amino acids are critical for its catalytic activity. nih.gov This technique has been applied to related enzymes like homoisocitrate dehydrogenase and 2-oxoadipate dehydrogenase to understand their catalytic mechanisms. nih.govfamiliasga.comnih.gov

Random mutagenesis , on the other hand, introduces mutations at random locations within a gene. This is often followed by a screening or selection process to identify mutants with desired properties, such as enhanced catalytic efficiency or altered substrate specificity. This "directed evolution" approach has been successfully used to engineer (R)-2-hydroxyglutarate dehydrogenase to improve its ability to reduce 2-oxoadipate, a precursor in some pathways leading to adipic acid. acs.orgchalmers.se A combination of computational analysis, saturation mutagenesis, and random mutagenesis resulted in mutant enzymes with a 100-fold increase in catalytic efficiency for 2-oxoadipate. acs.orgchalmers.se

Table 2: Examples of Mutagenesis Studies on Related Enzymes

| Enzyme | Organism | Mutagenesis Approach | Outcome | Reference |

|---|---|---|---|---|

| (R)-2-hydroxyglutarate dehydrogenase | Acidaminococcus fermentans | Random and saturation mutagenesis | 100-fold increased catalytic efficiency towards 2-oxoadipate. | acs.orgchalmers.se |

| Human 2-oxoadipate dehydrogenase (E1a) | Homo sapiens | Site-directed mutagenesis | Investigated the functional impact of a disease-associated mutation (G729R). | nih.gov |

Isotopic Tracing and Metabolic Flux Analysis (e.g., 13C Tracer Studies)

Isotopic tracing is a powerful technique for mapping metabolic pathways and quantifying the flow of metabolites, or flux, through these pathways. d-nb.info In this method, cells or organisms are fed a substrate labeled with a stable isotope, such as carbon-13 (¹³C). diva-portal.orgnih.gov The distribution of the isotope label in downstream metabolites is then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative snapshot of cellular metabolism. nih.govnih.gov It has been instrumental in understanding the central carbon metabolism of various organisms, including the pathways connected to this compound. For instance, ¹³C tracer studies have been used to investigate the metabolism of Mycobacterium tuberculosis, where this compound synthase plays a role. nih.govresearchgate.net These studies helped to re-evaluate the function of certain enzymes and to distinguish between alternative metabolic routes that would otherwise be indistinguishable. nih.gov

By tracing the flow of ¹³C from labeled precursors like glucose or glycerol, researchers can determine the relative activity of different pathways, such as the glyoxylate shunt and the tricarboxylic acid (TCA) cycle, which are linked to the synthesis of this compound precursors like glyoxylate and 2-oxoglutarate. wikipedia.orgnih.govresearchgate.net While ¹³C-MFA may not always distinguish between very similar pathways, it provides invaluable quantitative data on metabolic pathway activity that complements genetic and biochemical approaches. nih.govdiva-portal.org

In Silico Approaches: Computational Analysis and Genome-Scale Metabolic Modeling

Computational, or in silico, approaches have become indispensable for studying complex biological systems, including metabolic networks. These methods leverage genomic and biochemical data to construct models that can simulate and predict metabolic behavior.

Computational analysis can involve a range of techniques, from sequence and structural bioinformatics to molecular docking simulations. For example, computational analysis was used in combination with protein engineering to identify promising mutation sites in (R)-2-hydroxyglutarate dehydrogenase to improve its activity towards 2-oxoadipate. acs.orgchalmers.se

Genome-scale metabolic models (GSMMs) are comprehensive in silico representations of the entire metabolic network of an organism, constructed from its annotated genome and biochemical literature. nih.govembopress.org These models contain a list of all known metabolic reactions and the genes that encode the catalyzing enzymes. By applying computational techniques like Flux Balance Analysis (FBA), GSMMs can be used to predict metabolic flux distributions, gene essentiality, and the effects of genetic or environmental perturbations. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Oxoadipate |

| 2-Oxoglutarate |

| (R)-2-Hydroxyadipate |

| (R)-2-Hydroxyglutarate |

| Adipic acid |

| Glyoxylate |

| Homoisocitrate |

| 2-Hydroxy-3-oxoadipic acid |

| 2-hydroxy-3-oxohexanedioate |

| 5-hydroxylevulinate |

| Glutaric semialdehyde |

| Glutaryl-CoA |

| Succinate (B1194679) semialdehyde |

| Succinyl-CoA |

| Acetyl-CoA |

| Pyruvate |

| Glucose |

| Glycerol |

| NADH |

| NADPH |

Emerging Research Directions and Biotechnological Applications

Further Elucidation of Undefined Physiological Roles and Metabolic Fates

The precise physiological functions and subsequent metabolic pathways of 2-hydroxy-3-oxoadipate are still under active investigation, particularly within the context of microbial systems like Mycobacterium tuberculosis (Mtb). In Mtb, HOA is synthesized by the enzyme this compound synthase (HOAS), encoded by the gene Rv1248c. nih.govresearchgate.net This enzyme catalyzes the condensation of α-ketoglutarate (α-KG) and glyoxylate (B1226380). researchgate.netnih.gov While initially annotated as a component of the α-ketoglutarate dehydrogenase complex, further studies revealed its primary role as HOAS. nih.gov

Several potential roles for HOA and its synthase have been proposed:

Metabolism of Glutamate (B1630785) and Glyoxylate: HOAS may be involved in managing the levels of α-KG and glyoxylate. nih.gov During growth on fatty acids, mycobacteria utilize the glyoxylate shunt, which produces glyoxylate. nih.gov If the production of glyoxylate surpasses the capacity of malate (B86768) synthase to convert it to L-malate, HOAS could serve to detoxify the excess. nih.gov

Defense Against Stress: Research suggests that HOAS plays a protective role in Mtb against specific stresses. pnas.orgpnas.org It helps the bacterium cope with glutamate anaplerosis, a process that replenishes TCA cycle intermediates, and nitroxidative stress. nih.govpnas.org The enzyme prevents the accumulation of potentially toxic aldehydes, such as succinate (B1194679) semialdehyde (SSA). nih.gov

Biosynthetic Precursor: It is hypothesized that HOA, or its decomposition product 5-hydroxylevulinate (HLA), could be a precursor for other essential mycobacterial compounds. nih.gov For instance, in a manner analogous to the first step of heme biosynthesis in eukaryotes, HOA could potentially be converted to 5-aminolevulinate. nih.gov

The ultimate fate of HOA in mycobacterial metabolism remains an open question. researchgate.net Further research using techniques like stable isotope tracing and conditional gene knockdown is needed to fully uncover its physiological significance. nih.gov

Potential for Metabolic Engineering in Industrial Fermentation or Biosynthesis

The unique biochemical reactions involving this compound and its precursors open up possibilities for metabolic engineering to produce valuable chemicals. The biosynthesis of dicarboxylic acids, such as adipic acid, through microbial fermentation is an area of significant interest as a sustainable alternative to petrochemical-based production. researchgate.net

One strategy involves engineering microorganisms like Escherichia coli to produce adipic acid. scholaris.ca A potential pathway starts from the native metabolite α-ketoglutarate, which is converted to α-ketoadipate, a direct precursor in some proposed adipic acid biosynthesis routes. scholaris.ca The enzymes involved in the conversion of α-ketoadipate to adipic acid have been shown to be active in vivo. scholaris.ca While challenges such as low enzyme activity and the accumulation of intermediate metabolites need to be addressed, these pathways represent a promising avenue for the bio-based production of important industrial chemicals. researchgate.netscholaris.ca

The production of other valuable compounds, such as trans-4-hydroxy-L-proline, also involves α-ketoglutarate-dependent dioxygenases. scispace.com Although not directly involving this compound, the metabolic engineering strategies used in these systems, such as optimizing cofactor availability and enzyme expression, could be applicable to pathways involving HOA. scispace.comfrontiersin.org

Applications in Chemoenzymatic Synthesis of Chiral Alpha-Hydroxy Ketones and Related Compounds

Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, including those that can synthesize this compound, are valuable tools for the chemoenzymatic synthesis of chiral α-hydroxy ketones. mdpi.com These compounds are important building blocks in organic synthesis. researchgate.net

The E1 component of the human 2-oxoglutarate dehydrogenase complex (E1o) has been shown to catalyze the carboligation of 2-oxoglutarate (a synonym for α-ketoglutarate) and glyoxylate to produce (R)-2-hydroxy-3-oxoadipate. mdpi.com The broad substrate specificity of this enzyme suggests its potential for use in the synthesis of a variety of chiral α-hydroxy ketones. mdpi.com The engineering of such enzymes can further expand their synthetic utility. mdpi.com

The synthesis of these chiral compounds can be achieved through various biocatalytic approaches, including the use of whole-cell systems or isolated enzymes. researchgate.netrsc.org Reaction engineering plays a crucial role in optimizing the yield and enantiomeric excess of the desired products. researchgate.net

Understanding of Metabolic Plasticity and Adaptation in Diverse Biological Systems

The study of this compound and its associated metabolic pathways provides valuable insights into the metabolic plasticity of organisms, particularly pathogenic bacteria like Mycobacterium tuberculosis. pnas.orgpnas.org This plasticity allows them to adapt to the harsh and dynamic environments they encounter within a host, such as nutrient limitation and oxidative stress. pnas.orgpnas.org

Mtb exhibits remarkable metabolic flexibility, capable of utilizing various carbon sources and adapting its central carbon metabolism in response to environmental cues. pnas.orgpnas.orgnih.gov The function of HOAS in detoxifying aldehydes and managing stress is a prime example of how metabolic enzymes can have dual roles in both core metabolism and virulence. nih.govpnas.org The existence of alternative pathways, such as the glyoxylate shunt and the reaction catalyzed by HOAS, highlights the redundancy and adaptability of the mycobacterial metabolic network. pnas.orgpnas.org

By studying these unique metabolic pathways, researchers can gain a deeper understanding of how pathogens survive and persist, which can inform the development of new therapeutic strategies. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Hydroxy-3-oxoadipate, and how do they influence its reactivity in biochemical pathways?

- Answer : this compound (C₆H₆O₆²⁻) is a dicarboxylic acid with a hydroxy group at C2 and a ketone at C2. Its stereochemistry (0 defined stereocenters) and planar geometry facilitate interactions with metal ions (e.g., Mg²⁺) and enzymes like thiamin diphosphate (ThDP)-dependent synthases. The keto-enol tautomerism at C3 enhances its ability to act as a substrate in carboligation reactions . Structural analogs (e.g., 2-oxoadipate) highlight the critical role of the hydroxy and ketone groups in binding to active sites of enzymes such as this compound synthase (HOAS) .

Q. What enzymatic methods are used to synthesize this compound in vitro?

- Answer : The primary synthesis route involves this compound synthase (HOAS, EC 2.2.1.5), a ThDP-dependent enzyme that catalyzes the condensation of 2-oxoglutarate and glyoxylate. This reaction proceeds via a ThDP-bound enamine intermediate, followed by decarboxylation and carboligation steps. In vitro assays typically use purified HOAS from Mycobacterium tuberculosis or recombinant forms, monitored by HPLC or mass spectrometry to track product formation .

Q. How can this compound be quantified in complex biological matrices?

- Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Derivatization with dansyl chloride or other fluorescent tags enhances detection limits in cellular extracts. Enzymatic assays using HOAS-coupled reactions (e.g., monitoring NADH consumption) provide complementary data but require careful optimization to avoid interference from endogenous metabolites .

Advanced Research Questions

Q. What is the mechanistic role of ThDP in the catalytic cycle of this compound synthase (HOAS)?

- Answer : ThDP acts as a cofactor in HOAS by stabilizing reactive intermediates. The thiazolium ring of ThDP facilitates decarboxylation of 2-oxoglutarate, forming a covalent C2α-carbanion intermediate. This intermediate then reacts with glyoxylate to form this compound. Pre-steady-state kinetic studies (e.g., stopped-flow spectroscopy) and X-ray crystallography have elucidated the enamine and post-decarboxylation states critical for catalysis .

Q. How do allosteric regulators like acetyl-CoA and GarA modulate HOAS activity in Mycobacterium tuberculosis?

- Answer : Acetyl-CoA activates HOAS by binding to a regulatory domain, increasing the enzyme’s affinity for 2-oxoglutarate. Conversely, GarA (a forkhead-associated domain protein) inhibits HOAS by competing with acetyl-CoA, linking HOAS activity to cellular glutamate metabolism. These interactions were characterized using isothermal titration calorimetry (ITC) and site-directed mutagenesis to identify key residues in the allosteric pocket .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of HOAS across studies?

- Answer : Discrepancies in kcat or KM values often arise from differences in assay conditions (e.g., pH, ionic strength) or enzyme purity. To address this:

- Standardize buffers (e.g., Bis-Tris pH 7.0 with 5 mM Mg²⁺).

- Use activity stains in native PAGE to confirm enzyme integrity.

- Validate kinetic parameters via orthogonal methods (e.g., isothermal calorimetry vs. spectrophotometry) .

Q. What is the metabolic fate of this compound in microbial and mammalian systems?

- Answer : In microbes, it is a precursor in the α-ketoglutarate degradation pathway, undergoing further cleavage to pyruvate and glyoxylate via 4-hydroxy-2-oxoglutarate aldolase (EC 4.1.3.16). In mammals, it is implicated in lysine catabolism, though its accumulation is associated with metabolic disorders like 2-hydroxyglutaric aciduria. Isotopic tracing (¹³C-labeled substrates) and gene knockout models are used to map these pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。